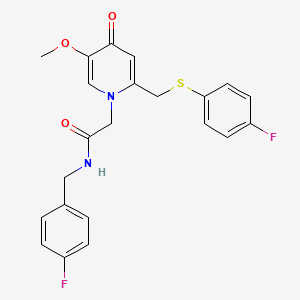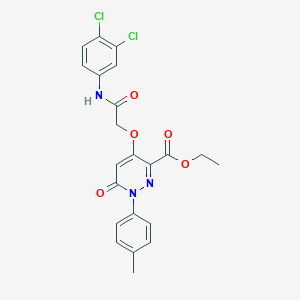
N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tétrahydronaphtalène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a chemical compound. It likely contains an isoindoline group, which is a type of heterocycle . Isoindolines are found in many biologically active compounds and are used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with phthalic anhydride . For example, the synthesis of 3,5-diamino-N-(2-octyl-1,3-dioxoisoindolin-5-yl)benzamide involved a reduction carried out by H2 in a high-pressure reaction kettle .
Molecular Structure Analysis
The molecular structure of this compound likely includes an isoindoline group, which consists of a benzene ring fused to a five-membered nitrogen-containing ring .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve substitution, click reactions, and addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds often have excellent solubility and high transmittance .
Applications De Recherche Scientifique
Modulateurs de l'activité de la céréblone (CRBN)
Le composé est utile comme modulateur de l'activité de la céréblone (CRBN) . La céréblone est une protéine qui joue un rôle crucial dans divers processus biologiques, notamment la prolifération et la différenciation cellulaires. En modulant l'activité de cette protéine, le composé peut potentiellement influencer ces processus .
2. Traitement des troubles de prolifération cellulaire incontrôlée Le composé peut être utilisé dans le traitement des troubles de prolifération cellulaire incontrôlée, tels que le cancer . Cela est particulièrement pertinent pour les cancers qui peuvent être associés à un dysfonctionnement de la protéine céréblone .
Dégradeurs de GSPT1
Le composé peut moduler sélectivement la dégradation de la protéine GSPT1 . GSPT1 est une protéine qui joue un rôle clé dans la terminaison de la synthèse des protéines. En agissant comme un dégradeur de GSPT1, le composé peut potentiellement influencer les processus de synthèse des protéines .
Compositions pharmaceutiques
Le composé peut être inclus dans des compositions pharmaceutiques . Ces compositions peuvent être utilisées dans le traitement de diverses affections et maladies cliniques .
Méthodes de fabrication du composé
Le composé peut être synthétisé en utilisant diverses réactions chimiques . Ces méthodes de synthèse sont cruciales pour la production du composé pour la recherche et les applications thérapeutiques .
Modulateurs de la dysfonction de GSPT1
Le composé peut être utilisé pour moduler la dysfonction de GSPT1 . Cela est particulièrement pertinent pour les troubles qui peuvent être associés à un dysfonctionnement de GSPT1 .
Mécanisme D'action
Target of Action
The primary target of this compound is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various cellular processes, including cellular proliferation . It is also associated with the pathogenesis of cancer and other diseases .
Mode of Action
This compound acts as a modulator of Cereblon activity . It selectively modulates the degradation of GSPT1 protein . GSPT1 is a protein that plays a significant role in the termination of protein synthesis and mRNA decay . By degrading GSPT1, the compound can control the rate of protein synthesis, thereby influencing cellular proliferation .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . This pathway involves the recognition of target proteins by E3 ubiquitin ligase and their subsequent polyubiquitination . The polyubiquitinated proteins are then recognized and degraded by the proteasome .
Pharmacokinetics
The compound’s ability to modulate cereblon activity suggests that it may have good bioavailability
Result of Action
The compound’s action results in the degradation of GSPT1 protein . This can lead to a decrease in protein synthesis and mRNA decay, thereby controlling cellular proliferation . This mechanism of action is particularly beneficial in the treatment of conditions characterized by uncontrolled cellular proliferation, such as cancer .
Action Environment
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to modulate the activity of cereblon protein, which is involved in protein degradation pathways . The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to changes in their conformation and activity.
Cellular Effects
The effects of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the degradation of GSPT1 protein, which is crucial for cell proliferation and survival . Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell function and viability.
Molecular Mechanism
At the molecular level, N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as cereblon protein, altering their activity and function . This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of protein degradation pathways. These molecular interactions are critical for understanding the compound’s biological activity and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to sustained modulation of protein degradation pathways, affecting cell viability and function . Understanding these temporal effects is essential for optimizing experimental conditions and interpreting results.
Dosage Effects in Animal Models
The effects of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating protein degradation pathways and influencing cell proliferation. At higher doses, it may cause toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in protein degradation and synthesis, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity, providing insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-14-7-8-15-16(10-14)19(24)21-18(15)23/h5-10H,1-4H2,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWJRDXIPNRKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2528675.png)


![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)

![N-[3-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2528685.png)
![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)

![Methyl 4-[(1-benzyl-2-oxopyridine-3-carbonyl)amino]benzoate](/img/structure/B2528689.png)
![Pyrazolo[1,5-a]pyrazine-4,6(5H,7H)-dione](/img/structure/B2528690.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2528693.png)

